G6PD Enzyme Inhibition vs. 2-Amino-4-methylnicotinic acid
In a direct head-to-head comparison of G6PD enzyme inhibition, 2-amino-4,6-dimethylnicotinic acid (target) exhibited an IC₅₀ of 1.50 µM, whereas 2-amino-4-methylnicotinic acid (comparator) showed a lower IC₅₀ of 1.00 µM, representing a 1.5-fold difference in potency under identical assay conditions [1].
| Evidence Dimension | Inhibition of human recombinant G6PD enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 1.50 µM |
| Comparator Or Baseline | 2-Amino-4-methylnicotinic acid: IC₅₀ = 1.00 µM |
| Quantified Difference | 1.5-fold higher IC₅₀ (lower potency) |
| Conditions | Human recombinant N-terminal His-tagged G6PD expressed in E. coli JM109 (DE3); NADPH production measured after 30 minutes [1] |
Why This Matters
This quantitative difference demonstrates that the 4,6-dimethyl substitution pattern modulates G6PD inhibitory activity compared to the 4-methyl analog, informing target selectivity and structure-activity relationship (SAR) studies in medicinal chemistry projects.
- [1] BindingDB entries for CHEMBL2057296 (2-Amino-4,6-dimethylnicotinic acid) and CHEMBL2057293 (2-Amino-4-methylnicotinic acid). View Source
